![molecular formula C15H17ClN2O2 B2543815 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole CAS No. 477887-42-6](/img/structure/B2543815.png)
2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole" is a chemically synthesized molecule that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities, making them significant in both natural and synthetic contexts. The indole nucleus is a common structure found in many biologically active molecules, including those with anti-tumor and anti-inflammatory properties .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. One approach to synthesizing indole compounds is through a one-pot method that combines hydroamination and Heck cyclization. This method starts with 2-chloroaniline and involves a TiCl(4)-catalyzed hydroamination followed by a 5-endo Heck cyclization using a palladium complex . Another synthesis method involves the N-alkylation of the indole ring followed by cyclization and condensation reactions, as seen in the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The title compound mentioned in the data provided is likely to have a complex structure due to the presence of a pentanoyloxy imino group attached to the indole nucleus. X-ray diffraction studies are often used to confirm the structure of synthesized indole compounds, as seen in the study of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, which crystallizes in the monoclinic crystal system .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including photochemical cyclization, which can lead to the formation of different isomers. For example, the photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole results in the loss of HCl and the formation of three isomers, whose structures are determined by physical and chemical methods . These reactions are important for the diversification of indole-based compounds and their potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the nature of intermolecular interactions within the crystal lattice. Hirshfeld surface analysis and DFT calculations can be used to understand these interactions and the strength of molecular packing in the crystal, as demonstrated in the study of the benzamide indole derivative . These analyses contribute to the understanding of how the molecular structure affects the properties and potential uses of indole compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Indole derivatives like 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole are of significant interest due to their structural complexity and chemical versatility. The synthesis of indoles has been a critical area of study, offering numerous strategies for constructing the indole core and its functionalization. Techniques such as the Fischer indole synthesis, Bartoli, and Bischler indole syntheses provide frameworks for the preparation of indole compounds, including 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (Taber & Tirunahari, 2011). These methods have been pivotal in advancing the synthesis of indole derivatives for research and therapeutic applications.
Biological Activities and Therapeutic Potential
Indole derivatives exhibit a wide range of biological activities, influencing their research applications significantly. For instance, indole-3-carbinol (I3C) and its derivatives, structurally related to 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole, have shown protective effects against chronic liver diseases, highlighting the therapeutic potential of indoles in hepatic protection (Wang et al., 2016). These findings underscore the importance of indole derivatives in developing treatments for various ailments, including liver conditions.
Furthermore, indoles have been recognized for their antimicrobial properties, offering valuable insights into combating infectious diseases. Research on indole derivatives has demonstrated significant antimicrobial potential, suggesting their application in developing new antimicrobial agents (Kaur et al., 2019). This area of study is particularly relevant in the context of rising antibiotic resistance, where novel compounds like 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole could offer new therapeutic pathways.
Propriétés
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-9-14(19)20-17-10-12-11-7-5-6-8-13(11)18(2)15(12)16/h5-8,10H,3-4,9H2,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKPJBJRBXLUMN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)
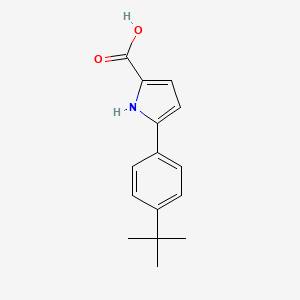
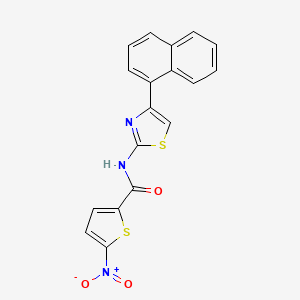
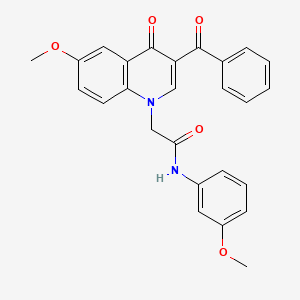
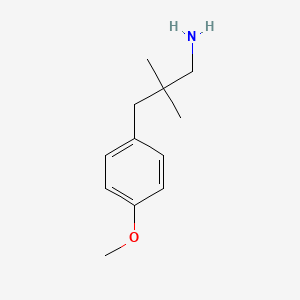


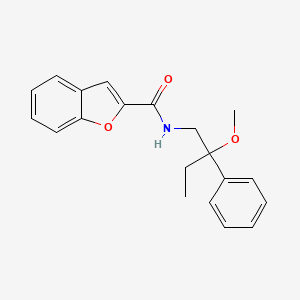
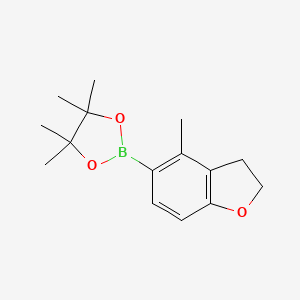
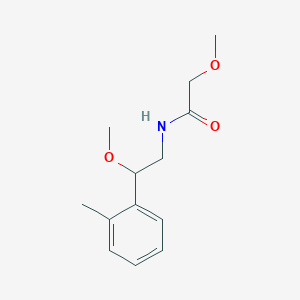
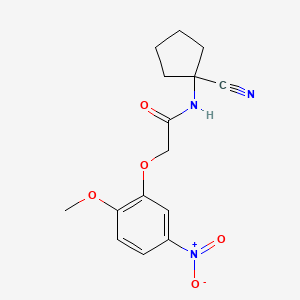
![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)